![molecular formula C20H14OP+ B1589638 Di(naphthalen-2-yl)phosphine oxide CAS No. 78871-05-3](/img/structure/B1589638.png)
Di(naphthalen-2-yl)phosphine oxide
Overview
Description
Di(naphthalen-2-yl)phosphine oxide is a chemical compound with the molecular formula C20H15OP . It is a solid substance under normal conditions .
Synthesis Analysis
The synthesis of Di(naphthalen-2-yl)phosphine oxide involves several stages. Initially, a solution of magnesium, a small amount of iodine, and a small amount of 1,2-dibromoethane in tetrahydrofuran (THF) is stirred at room temperature for 1 hour. Then, a solution of 2-bromonaphthalene in THF is added and the mixture is stirred at different temperatures for specific durations. Finally, a solution of diethyl phosphite in THF is added and the mixture is stirred at 5°C for 3 hours .Molecular Structure Analysis
The molecular structure of Di(naphthalen-2-yl)phosphine oxide is represented by the linear formula C20H15OP . The molecule has a molecular weight of 302.31 .Physical And Chemical Properties Analysis
Di(naphthalen-2-yl)phosphine oxide is a solid substance under normal conditions . It has a molecular weight of 302.31 . The compound has a high GI absorption and is BBB permeant . It is moderately soluble .Scientific Research Applications
Organic Synthesis
Di(naphthalen-2-yl)phosphine oxide plays a crucial role in organic synthesis, particularly in the phosphination reactions. For example, it is used in the PCl3-free synthesis of di(1-naphthyl)phosphine, where it is generated in situ and then oxidized to afford the phosphine oxide. This reaction involves a single-electron transfer process and is a testament to the compound's utility in synthesizing organophosphorus compounds under mild conditions (Kuimov et al., 2017).
Material Science
In material science, di(naphthalen-2-yl)phosphine oxide is instrumental in developing advanced materials with unique properties. For instance, it is used in the synthesis of air-stable gold nanoparticles that serve as catalysts for chemoselective hydrogenation of aldehydes. The ligand's role is crucial in stabilizing the nanoparticles and contributing to their high activity and selectivity due to ligand-metal cooperative effects (Cano et al., 2014).
Electroluminescence and OLEDs
Di(naphthalen-2-yl)phosphine oxide finds applications in the field of optoelectronics, particularly in the development of electroluminescent materials and organic light-emitting diodes (OLEDs). For example, a chelate phosphine oxide Eu(III) complex with this ligand exhibits bright electroluminescence with high thermal performance, making it suitable for use in OLEDs. The rigid structure of the ligand contributes to the complex's high glass transition temperature and decomposition temperature, which are beneficial for device stability and performance (Xu et al., 2008).
Safety And Hazards
properties
IUPAC Name |
dinaphthalen-2-yl(oxo)phosphanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14OP/c21-22(19-11-9-15-5-1-3-7-17(15)13-19)20-12-10-16-6-2-4-8-18(16)14-20/h1-14H/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBHOFPPZWFQKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)[P+](=O)C3=CC4=CC=CC=C4C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14OP+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447425 | |
Record name | bis(2-naphthyl)phosphine oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90447425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Di(naphthalen-2-yl)phosphine oxide | |
CAS RN |
78871-05-3 | |
Record name | bis(2-naphthyl)phosphine oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90447425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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